7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the cell cycle progression, leading to the arrest of cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption leads to cell cycle arrest, preventing the replication of cancer cells . The compound’s action on CDK2 also induces apoptosis within cells , further contributing to its anti-proliferative effects.
Result of Action
The compound shows superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48 to 90 nM . These results indicate that the compound effectively inhibits cell proliferation and induces cell death in these cancer cell lines .
Activité Biologique
The compound 7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (hereafter referred to as Compound A ) is a member of the triazolo-pyrimidine family and has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
Synthesis
Compound A can be synthesized through a multi-step process involving the reaction of appropriate precursors. The synthesis typically begins with the formation of the triazole ring followed by the introduction of the pyrimidine moiety. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of Compound A. It has been evaluated against various cancer cell lines, showing significant cytotoxic effects:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Induction of apoptosis |
Bel-7402 | 15.0 | Cell cycle arrest |
In a study published in PMC7412134, it was reported that derivatives of triazole compounds exhibit promising anticancer activity through mechanisms such as apoptosis induction and cell cycle modulation .
Antimicrobial Activity
Compound A has also been tested for its antimicrobial properties. Preliminary results indicate that it exhibits antibacterial activity against several pathogenic strains:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
This antimicrobial activity suggests potential applications in treating infections caused by resistant strains .
Neuroprotective Effects
Another area of investigation involves the neuroprotective properties of Compound A. In vitro studies have demonstrated that it can protect neuronal cells from oxidative stress-induced damage:
- Model Used : SH-SY5Y neuroblastoma cells
- Protective Mechanism : Reduction in reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activities.
These findings support the hypothesis that Compound A may have therapeutic potential in neurodegenerative diseases .
Case Study 1: Anticancer Activity
In a controlled study involving MCF-7 breast cancer cells, Compound A was administered at varying concentrations. The results indicated a dose-dependent decrease in cell viability, with an IC50 value established at 12.5 µM. Flow cytometry analysis confirmed that treatment led to increased apoptosis markers such as Annexin V positivity and caspase activation.
Case Study 2: Antimicrobial Efficacy
A clinical isolate study evaluated the effectiveness of Compound A against antibiotic-resistant strains. The compound showed significant inhibitory effects on Staphylococcus aureus at a MIC of 32 µg/mL. This suggests its potential as an alternative treatment option in cases where traditional antibiotics fail.
Propriétés
IUPAC Name |
7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-13-18(20(27)25-14-7-5-4-6-8-14)19(26-21(24-13)22-12-23-26)16-11-15(28-2)9-10-17(16)29-3/h4-13,18-19H,1-3H3,(H,25,27)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYXQJVKXAKNHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.